2-Amino-6-methylheptanoic acid hydrochloride

Description

Chemical Identity and Nomenclature

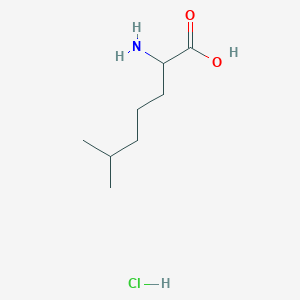

2-Amino-6-methylheptanoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₈H₁₈ClNO₂ and a molar mass of 195.69 g/mol . Its IUPAC name is This compound , reflecting the presence of a seven-carbon backbone (heptanoic acid) with an amino group (-NH₂) at position 2, a methyl branch (-CH₃) at position 6, and a hydrochloride counterion.

Key identifiers:

The compound’s structure features a branched aliphatic chain that distinguishes it from linear amino acids like lysine. The hydrochloride salt enhances solubility in polar solvents, with the protonated amino group (-NH₃⁺) and chloride ion (Cl⁻) forming ionic interactions.

Historical Context in Amino Acid Research

First identified in the 1970s as a component of the peptide antibiotic longicatenamycin , 2-amino-6-methylheptanoic acid was isolated from Streptomyces species via hydrolysis of the parent compound. Initial syntheses employed the acetaminomalonate method to produce racemic mixtures, with enantiomeric resolution achieved later using chiral catalysts. Its discovery expanded the known repertoire of non-proteinogenic β-branched amino acids , which were previously limited to shorter-chain analogs like isoleucine.

In 1975, Shiba et al. demonstrated its role in conferring conformational rigidity to longicatenamycin’s cyclic structure, a feature critical for antimicrobial activity against Gram-positive bacteria. Subsequent studies revealed its presence in other natural products, including antifungal agents from marine actinomycetes.

Position in Biochemical Classification Systems

This compound belongs to two overlapping categories:

- Non-proteinogenic amino acids : Not incorporated into ribosomal proteins due to the absence of dedicated tRNA synthetases.

- β-Branched aliphatic amino acids : Characterized by methyl or alkyl groups at the β-carbon (C6 in this case), analogous to leucine but with extended chain length.

Comparative analysis with proteinogenic analogs:

| Feature | 2-Amino-6-methylheptanoic acid | Leucine |

|---|---|---|

| Carbon chain length | 7 | 6 |

| Branch position | C6 | C4 |

| Protein incorporation | No | Yes (genetic code) |

| Biological role | Secondary metabolites | Primary metabolism |

This structural divergence enables unique interactions with enzymes involved in non-ribosomal peptide synthesis , such as adenylation domains in polyketide synthase systems.

Relationship to Natural and Unnatural Amino Acids

As a natural non-proteinogenic amino acid , 2-amino-6-methylheptanoic acid occurs in microbial secondary metabolites but is absent from eukaryotic proteomes. Its "unnatural" designation applies only to synthetic enantiomers (e.g., (S)-2-amino-6-methylheptanoic acid) produced via asymmetric hydrogenation or enzymatic resolution.

Table: Classification among non-proteinogenic amino acids

| Type | Examples | Biosynthetic Origin |

|---|---|---|

| β-Branched aliphatic | 2-Amino-6-methylheptanoic acid | Non-ribosomal peptide pathways |

| Cyclic | Pipecolic acid | Lysine metabolism |

| Aromatic | Dopa | Tyrosine hydroxylation |

| Halogenated | 5-Chloro-D-tryptophan | Post-translational modification |

The compound’s hydrophobic side chain and chirality make it a valuable building block for engineering peptides with enhanced membrane permeability or target specificity. Recent applications include its use in metal-chelating polymers and protease-resistant antimicrobial peptides .

Properties

IUPAC Name |

2-amino-6-methylheptanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)4-3-5-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFKILVDVYNLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56649-56-0 | |

| Record name | 2-amino-6-methylheptanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylheptanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate heptanoic acid derivative.

Methylation: The methyl group is introduced at the sixth position using methylating agents under controlled conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Amino-6-methylheptanoic acid hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Peptide Synthesis

2-Amino-6-methylheptanoic acid hydrochloride is utilized as a building block in the synthesis of peptide-based drugs. Its chiral nature allows for the creation of specific stereoisomers that are crucial for therapeutic efficacy.

2. Neuroprotective Agent

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially influencing neurotransmitter systems and metabolic pathways related to energy metabolism and muscle synthesis. This opens avenues for its use in treating neurodegenerative diseases.

3. Antifungal Activity

Research indicates that this compound may inhibit the growth of certain fungi, such as Penicillium chrysogenum, making it a candidate for agricultural applications or antifungal drug development.

Biochemical Research Applications

1. Enzyme Interaction Studies

The compound has been studied for its binding affinity with various receptors and enzymes. It may modulate neurotransmitter release, indicating potential therapeutic uses in metabolic disorders and enhancing athletic performance through its effects on muscle metabolism.

2. Mechanistic Studies

Research involving the compound has focused on elucidating its mechanisms of action within biological systems. For instance, studies have investigated how it interacts with histone deacetylases (HDACs), which are important targets in cancer therapy .

Industrial Applications

1. Specialty Chemicals Production

In the chemical industry, this compound serves as a reagent in the synthesis of complex organic molecules. Its versatility as a building block makes it valuable for producing various specialty chemicals.

Comparative Analysis with Other Amino Acids

| Feature | This compound | Other Amino Acids |

|---|---|---|

| Chiral Nature | Yes | Varies |

| Biological Activity | Neuroprotective, antifungal | Varies |

| Synthesis Complexity | Moderate | Varies |

| Industrial Relevance | High | Varies |

Case Studies

-

Neuroprotective Properties Study

A recent study explored the neuroprotective effects of this compound on neuronal cells under oxidative stress conditions. The results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases. -

Fungal Inhibition Study

In another investigation, the antifungal activity of the compound was tested against various fungal strains. The results showed effective inhibition of Penicillium chrysogenum, supporting its application in agricultural settings.

Mechanism of Action

The mechanism of action of 2-Amino-6-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound may also participate in metabolic pathways, affecting cellular processes .

Comparison with Similar Compounds

2-Aminoheptanoic acid: Lacks the methyl group at the sixth position.

6-Methylheptanoic acid: Lacks the amino group at the second position.

2-Amino-6-methylhexanoic acid: Has a shorter carbon chain.

Uniqueness: 2-Amino-6-methylheptanoic acid hydrochloride is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-6-methylheptanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention due to its unique structural properties and potential therapeutic applications. This compound, with a molecular formula of C7H15ClN2O2 and a molar mass of approximately 195.69 g/mol, is characterized by its white crystalline appearance and water solubility. Its biological activity is primarily attributed to its role in peptide synthesis and its influence on various metabolic pathways.

The structural uniqueness of this compound lies in its methyl branching at the sixth position, which enhances its biological interactions compared to similar amino acids. Below is a comparison table highlighting its features against related compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| (S)-2-Amino-3-cyclopropylpropanoic acid | 102735-53-5 | C6H11NO2 | Contains a cyclopropyl group enhancing steric effects |

| 2-Amino-4-methylpentanoic acid | 328-39-2 | C7H15NO2 | Similar chain length but different branching |

| (S)-2-Amino-2-cyclopropylacetic acid | 49606-99-7 | C7H13NO2 | Cyclopropyl group alters properties significantly |

| 2-Amino-5-methylhexanoic acid | 32838-1 | C8H17NO2 | Variation in chain length affects solubility |

Neuroprotective Properties

Preliminary studies indicate that this compound may possess neuroprotective properties . Its structural similarity to other amino acids enables it to interact with neurotransmitter systems, potentially modulating neurotransmitter release and impacting metabolic pathways related to energy metabolism and muscle synthesis.

Antifungal Activity

Research has also suggested that this compound could inhibit the growth of certain fungi, including Penicillium chrysogenum. Such antifungal properties may be leveraged in therapeutic applications targeting fungal infections.

Metabolic Implications

The compound's role in influencing metabolic pathways suggests potential applications in treating metabolic disorders or enhancing athletic performance. Studies focusing on its binding affinity with various receptors have shown promising results, indicating that it may affect metabolic processes significantly.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activity of this compound:

- Neurotransmitter Modulation : A study demonstrated that the compound could enhance the release of key neurotransmitters, which may have implications for conditions such as depression or anxiety disorders.

- Fungal Inhibition : Experimental results indicated that concentrations of the compound could effectively inhibit the growth of Penicillium chrysogenum, supporting its potential as a natural antifungal agent.

- Athletic Performance Enhancement : Research involving animal models showed increased endurance and muscle synthesis when administered with this amino acid derivative, suggesting possible applications in sports medicine.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-amino-6-methylheptanoic acid hydrochloride to ensure stability and safety?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Avoid direct skin contact, as hydrochloride salts can cause irritation .

- Storage : Store in a tightly sealed, light-resistant container at 2–8°C. Desiccate to prevent hygroscopic degradation. Monitor for discoloration or precipitation, which may indicate hydrolysis or decomposition .

- Disposal : Follow institutional guidelines for hazardous waste. Neutralize with a weak base (e.g., sodium bicarbonate) before disposal to mitigate corrosivity .

Q. How can HPLC be optimized for quantifying this compound in research samples?

- Methodological Answer :

- Column : Use a reverse-phase C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) for separation .

- Mobile Phase : A gradient of 0.03 M phosphate buffer (pH 2.5) and methanol (70:30 v/v) at 1 mL/min flow rate ensures optimal resolution .

- Detection : UV detection at 207 nm is recommended due to the compound’s absorbance in this range.

- Validation : Establish linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) using spiked samples. Include system suitability tests (e.g., tailing factor < 2) .

Q. What analytical standards and reference materials are critical for assessing purity?

- Methodological Answer :

- Primary Standards : Use USP/EP-certified reference materials (e.g., Impurity A and B hydrochlorides) for calibration .

- Purity Criteria : Assess via chromatographic purity (>98% by HPLC), residual solvents (GC-MS), and elemental analysis (C, H, N, Cl within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for higher yield and scalability?

- Methodological Answer :

- Route Selection : Compare Strecker synthesis (using KCN and NH₃) vs. reductive amination of 6-methyl-2-oxoheptanoic acid. The latter avoids cyanide intermediates, improving safety .

- Catalysis : Use Pd/C or Raney Ni for reductive amination under H₂ (3 atm) at 50°C. Monitor reaction progress via TLC (ninhydrin staining).

- Yield Optimization : Adjust pH to 4–5 during hydrochloride salt formation. Recrystallize from ethanol/water (1:3) to achieve >90% purity .

Q. What degradation products form under accelerated stability conditions, and how are they characterized?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and oxidative (3% H₂O₂) conditions for 14 days .

- Degradation Pathways : Hydrolysis of the amino group may yield 6-methylheptanoic acid. Oxidation could produce N-oxide derivatives.

- Characterization : Use LC-MS/MS (QTOF) for identification. Compare fragmentation patterns with reference libraries .

Q. How should researchers validate contradictory data from different analytical methods (e.g., HPLC vs. NMR)?

- Methodological Answer :

- Root-Cause Analysis : Check sample preparation (e.g., solvent purity, pH adjustments). For HPLC-NMR discrepancies, confirm peak assignment via spiking experiments or 2D NMR (HSQC, COSY).

- Statistical Reconciliation : Apply Bland-Altman analysis to assess bias between methods. Use orthogonal techniques (e.g., ion chromatography for counterion quantification) .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Methodological Answer :

- Target Identification : Screen against amino acid transporters (e.g., LAT1 or ASCT2) using competitive inhibition assays with radiolabeled substrates (³H-leucine) .

- Cell-Based Assays : Use HEK293 cells transfected with target transporters. Measure uptake via fluorescence (FITC conjugation) or LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.